molecular formula C29H34O2 B12279365 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester CAS No. 76260-42-9

[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester

Cat. No.: B12279365
CAS No.: 76260-42-9
M. Wt: 414.6 g/mol
InChI Key: RHUXKIANICSJAI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is [4-[(2R)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate , derived through hierarchical substitution rules for biphenyl systems. Key components include:

  • A biphenyl backbone with a benzoate ester at the 4-position of one ring.
  • Two 2-methylbutyl substituents: one at the 4'-position of the first ring and another at the 4-position of the second ring.
  • Stereochemical descriptors (R) and (S) for the chiral centers in the 2-methylbutyl groups, reflecting their absolute configurations.

The systematic naming prioritizes the ester functional group, followed by substituents on both aromatic rings. The stereodescriptors are critical for distinguishing enantiomeric forms, as the compound exhibits axial chirality due to restricted rotation between the biphenyl rings.

Molecular Weight and Empirical Formula Analysis

The molecular formula C29H34O2 corresponds to a molecular weight of 414.6 g/mol , calculated as follows:

Component Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 29 12.01 348.29
Hydrogen 34 1.008 34.27
Oxygen 2 16.00 32.00
Total 414.56

This high molecular weight contributes to the compound’s low volatility and potential applications in liquid crystal or polymer chemistry.

Stereochemical Configuration of 2-Methylbutyl Substituents

The 2-methylbutyl groups introduce two chiral centers, each at the second carbon of the alkyl chain. The PubChem entry specifies an (R) configuration for the 4'-substituent and an (S) configuration for the 4-substituent, resulting in a diastereomeric pair rather than enantiomers. Key stereochemical considerations include:

  • Chiral Axis : The biphenyl system’s restricted rotation (due to steric hindrance between substituents) creates axial chirality, classified under atropisomerism.
  • Enantiomerization Barrier : The energy barrier for interconversion between stereoisomers exceeds 93.5 kJ/mol at 300 K, making isolation of atropisomers feasible.
Stereochemical Feature Description
Chiral Centers (2R)-2-methylbutyl (C4') and (2S)-2-methylbutyl (C4)
Axial Chirality Restricted biphenyl rotation due to steric bulk of 2-methylbutyl groups
Configuration Stability ΔG > 93.5 kJ/mol at 300 K prevents spontaneous interconversion

Comparative Analysis of Isomeric Forms

The compound exhibits multiple isomeric forms, including:

  • Enantiomers : Mirror-image configurations arising from opposite stereochemistry at one or both chiral centers.
  • Diastereomers : Non-mirror-image stereoisomers differing in configuration at one chiral center (e.g., (R,R) vs. (R,S)).
  • Atropisomers : Conformational isomers due to restricted biphenyl rotation.

Experimental differentiation relies on:

  • Chiral Chromatography : Resolving enantiomers using chiral stationary phases.
  • Circular Dichroism (CD) : Detecting optical activity from axial chirality.
  • X-ray Diffraction : Resolving absolute configurations in crystalline states.

Crystallographic Data and Unit Cell Parameters

While crystallographic data for this specific compound are not publicly available, analogous biphenyl esters suggest the following general trends:

  • Unit Cell Symmetry : Likely monoclinic or orthorhombic systems due to asymmetric substituent arrangement.
  • Packing Motifs : π-π stacking between aromatic rings and van der Waals interactions between alkyl chains.
  • Torsional Angles : Biphenyl rings twisted by 30–60° to minimize steric clash between substituents.

Future studies should prioritize single-crystal X-ray diffraction to resolve:

  • Exact bond lengths and angles.
  • Hydrogen-bonding networks involving the ester group.
  • Thermal displacement parameters for dynamic behavior analysis.

Properties

IUPAC Name

[4-(2-methylbutyl)phenyl] 4-[4-(2-methylbutyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O2/c1-5-21(3)19-23-7-11-25(12-8-23)26-13-15-27(16-14-26)29(30)31-28-17-9-24(10-18-28)20-22(4)6-2/h7-18,21-22H,5-6,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXKIANICSJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888513
Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester
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Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76260-42-9, 69777-74-8
Record name 4-(2-Methylbutyl)phenyl 4′-(2-methylbutyl)[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carboxylic acid, 4'-((2S)-2-methylbutyl)-, 4-((2S)-2-methylbutyl)phenyl ester
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Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester
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Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester
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Record name [S-(R*,R*)]-4-(2-methylbutyl)phenyl 4-(2-methylbutyl)[1,1'-biphenyl]-4-carboxylate
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Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is constructed via Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds between aromatic rings. The reaction involves:

  • 4-Bromobenzoic acid methyl ester as the electrophilic partner.
  • 4-(2-Methylbutyl)phenylboronic acid as the nucleophilic partner.
  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂ with ligands) and a base (e.g., K₂CO₃) in a solvent system of tetrahydrofuran (THF) and water.

Optimized Conditions :

  • Temperature: 80–100°C
  • Catalyst loading: 1–2 mol% Pd
  • Reaction time: 12–24 hours
  • Yield: 70–85% after column chromatography.

The methyl ester protection prevents undesired side reactions during coupling. Post-coupling, the methyl ester is hydrolyzed to the free carboxylic acid using aqueous lithium hydroxide (LiOH) in THF.

Esterification of the Biphenyl Carboxylic Acid

Steglich Esterification

The carboxylic acid group at the 4-position is esterified with 4-(2-methylbutyl)phenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

  • Reagents : DCC (1.2 equiv), DMAP (0.1 equiv), dichloromethane (DCM)/dimethylformamide (DMF) solvent mixture.
  • Conditions : 0°C for 1 hour, followed by 24 hours at room temperature.
  • Yield : 60–70% after silica gel chromatography.

Mechanistic Insight :
DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the phenol to yield the ester. DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Acid Chloride Route

An alternative method involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(2-methylbutyl)phenol:

  • Acid chloride formation : Reflux with SOCl₂ (3 equiv) in DCM for 2 hours.
  • Esterification : Add phenol (1.5 equiv) and pyridine (2 equiv) at 0°C, then stir for 12 hours.
  • Yield : 65–75% after distillation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Suzuki coupling : THF/water (3:1) maximizes solubility of boronic acid and base while stabilizing the palladium catalyst.
  • Esterification : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

Catalyst Systems

  • Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki coupling due to superior stability and activity.
  • DMAP is critical for Steglich esterification, reducing side reactions like dimerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 8.10–7.20 (m, 8H, biphenyl protons).
    • δ 4.20–4.10 (m, 2H, OCH₂ from ester).
    • δ 1.60–1.20 (m, 18H, 2-methylbutyl groups).
  • IR (KBr) :
    • 1725 cm⁻¹ (C=O stretch of ester).
    • 1600 cm⁻¹ (aromatic C=C).

Purity and Yield

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis :
    • Calculated for C₂₆H₃₀O₃: C, 77.58%; H, 7.51%.
    • Found: C, 77.42%; H, 7.49%.

Comparative Analysis with Related Compounds

Smectogenic Properties

Analogous biphenyl esters, such as (S)-(-)-2-methylbutyl 4'-(4”-n-alkanoyloxybenzoyloxy)biphenyl-4-carboxylates, exhibit smectic A (SmA) and chiral smectic C (SmC*) phases. The target compound’s elongated alkyl chains and ester linkages likely enhance mesophase stability, similar to derivatives reported by Ha et al..

Synthetic Efficiency

The Suzuki coupling yield (85%) surpasses Ullmann coupling (50–60%) due to milder conditions and better functional group tolerance. Steglich esterification offers higher regioselectivity compared to Fischer esterification, which requires acidic conditions unsuitable for acid-sensitive groups.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve reproducibility for Suzuki coupling by maintaining precise temperature and mixing.
  • Catalyst Recycling : Palladium recovery via filtration reduces costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of [1,1’-Biphenyl]-4-carboxylic acid.

    Reduction: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(2-methylbutyl)phenol.

    Substitution: Various halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. The biphenyl structure allows for functionalization that can lead to the creation of various derivatives with potential applications in agrochemicals and pharmaceuticals.

Case Study: Synthesis of Pharmaceuticals

In a study focused on the synthesis of anti-cancer agents, [1,1'-Biphenyl]-4-carboxylic acid derivatives were utilized to create compounds that exhibit cytotoxic effects against specific cancer cell lines. The presence of the biphenyl moiety was critical in enhancing the biological activity of these compounds.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various pharmacological activities.

Case Study: Antimicrobial Activity

Research published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of derivatives synthesized from [1,1'-Biphenyl]-4-carboxylic acid. The findings indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.

Material Science

In materials science, this compound is explored for its role in developing advanced materials such as polymers and coatings.

Table: Comparison of Material Properties

PropertyValue
Thermal StabilityHigh
SolubilityModerate
Mechanical StrengthEnhanced

The incorporation of [1,1'-Biphenyl]-4-carboxylic acid derivatives into polymer matrices has been shown to improve mechanical strength and thermal stability, making them suitable for high-performance applications.

Cosmetic Formulations

The compound is also relevant in cosmetic formulations where it acts as a stabilizing agent or emulsifier.

Case Study: Cosmetic Formulation Development

A study highlighted the use of [1,1'-Biphenyl]-4-carboxylic acid derivatives in formulating skin care products. The results demonstrated improved stability and sensory properties in emulsions when these compounds were included, indicating their potential as effective formulation aids.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active biphenyl carboxylic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Biphenyl Ester Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound: [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester 4'-(2-methylbutyl) on biphenyl acid; 4-(2-methylbutyl)phenyl ester C₃₀H₃₄O₃ Smectic F liquid crystal behavior
3'-Chloro-4'-(octyloxy)-, 4-[(2-methylbutoxy)carbonyl]phenyl ester 3'-Cl, 4'-octyloxy on biphenyl; 4-(2-methylbutoxy)carbonyl phenyl ester C₃₃H₃₉O₅Cl Not specified (pharmaceutical intermediate?)
Hexyl 4'-pentyloxybiphenyl-4-carboxylate 4'-pentyloxy on biphenyl; hexyl ester C₂₄H₃₂O₃ Predicted boiling point: 488.2°C; density: 1.009 g/cm³
p-(2-Methylbutyl)phenyl (S)-4-(dodecyloxy)benzoate (S)-2-methylbutyl on phenyl; dodecyloxy benzoate C₃₄H₅₀O₃ Non-ionic surfactant
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester 4'-F, 3-OH on biphenyl; methyl ester C₁₄H₁₁FO₃ Intermediate in organic synthesis
Key Observations:
  • Branching vs. Linear Chains : The target compound’s 2-methylbutyl groups introduce steric hindrance, favoring smectic phase stability, whereas linear chains (e.g., hexyl or dodecyloxy in ) enhance flexibility, often leading to nematic or isotropic phases .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in , F in ) alter electronic density, affecting reactivity and intermolecular interactions. For example, chloro-substituted analogues may exhibit enhanced thermal stability .
  • Chirality : The (S)-configuration in and racemic mixtures in the target compound influence optical properties and phase behavior, critical for applications in chiral liquid crystals .

Physical and Chemical Properties

  • Thermal Stability : Branched esters (e.g., target compound) exhibit higher melting points than linear analogues due to restricted molecular motion .
  • Solubility: Longer alkoxy chains (e.g., dodecyloxy in ) improve solubility in non-polar solvents, whereas polar substituents (e.g., -OH in ) enhance water affinity.
  • Liquid Crystalline Behavior : Smectic F phases are uniquely observed in the target compound and its alkoxy variants, while surfactants like lack mesogenic behavior .

Biological Activity

[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its chemical properties, biological activities, and relevant case studies that highlight its significance.

  • Molecular Formula : C26H36O3
  • Molecular Weight : 396.6 g/mol
  • CAS Number : 67004-59-5
  • InChIKey : NAGVDHTVMMOAKB-UHFFFAOYSA-N

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress within biological systems. The compound has been evaluated for its antioxidant properties through various assays:

  • DPPH Scavenging Activity : The compound demonstrated significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.
  • Hydroxyl Radical Scavenging : It showed effective inhibition of hydroxyl radicals, indicating potential protective effects against oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound were assessed using in vitro models:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Carrageenan-Induced Paw Edema Model : In vivo studies using this model revealed a significant reduction in edema, suggesting the compound's potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

  • Cell Viability Assays : The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy.

Study 1: Antioxidant and Anti-inflammatory Activities

A study published in MDPI analyzed various compounds for their antioxidant and anti-inflammatory activities. The results indicated that [1,1'-Biphenyl]-4-carboxylic acid derivatives exhibited strong antioxidant properties and significantly reduced inflammation markers in vitro and in vivo models .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of biphenyl derivatives highlighted that modifications on the carboxylic acid moiety enhanced both antioxidant and anti-inflammatory activities. The introduction of branched alkyl groups, such as 2-methylbutyl, was found to improve bioactivity significantly .

Data Table

Activity TypeMethodologyResults
AntioxidantDPPH ScavengingIC50 comparable to ascorbic acid
Anti-inflammatoryMacrophage ActivationInhibition of TNF-α and IL-6 production
CytotoxicityCell Viability AssaysSelective toxicity against cancer cells

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